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molecular formula C13H11N3O4 B5056396 N-(4-methoxy-2-nitrophenyl)isonicotinamide

N-(4-methoxy-2-nitrophenyl)isonicotinamide

Cat. No. B5056396
M. Wt: 273.24 g/mol
InChI Key: JOVGZSBPOPXXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from isonicotinoyl chloride and 4-methoxy-2-nitroaniline and was obtained as an orange yellow solid as described in Example 1. 1H NMR (CDCl3): 10.79 (s, 1H), 8.83-8.81 (m, 2H), 7.85-7.83 (m, 2H), 7.61-7.55 (m, 2H), 7.40-7.36 (m, 1H), 3.87 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=1>>[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH:16][C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)=[O:8])=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as an orange yellow solid

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)NC(=O)C1=CC=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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